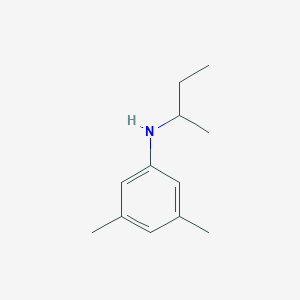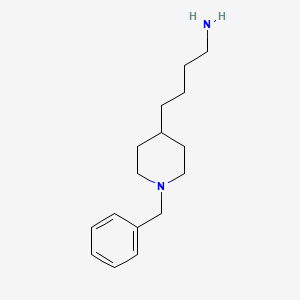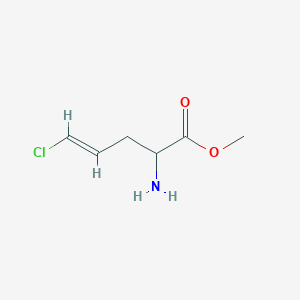![molecular formula C8H10N4S B15276445 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization of a suitable diamine with a carboxylic acid derivative.
Final Coupling: The thiazole and imidazole rings are coupled together using a suitable linker, often involving a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the thiazole or imidazole rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, but often include functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating it may inhibit certain cancer cell lines.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with DNA: It may intercalate into DNA, preventing replication and transcription processes.
Modulating Receptors: The compound can bind to cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring but differ in their substituents and overall structure.
Imidazole Derivatives: Compounds like 2-methylimidazole and 4-nitroimidazole share the imidazole ring but have different functional groups attached.
The uniqueness of this compound lies in its combined thiazole and imidazole rings, which confer distinct chemical properties and reactivity compared to compounds with only one of these rings.
Propiedades
Fórmula molecular |
C8H10N4S |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-5-13-7(11-6)4-12-3-2-10-8(12)9/h2-3,5H,4H2,1H3,(H2,9,10) |
Clave InChI |
KBGKUSNEVMNBHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CN2C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)






